

A Comparative Guide to Gastric Acid Inhibition: ICI 162,846 versus Famotidine

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Compound of Interest

Compound Name: ICI 162846

Cat. No.: B025713

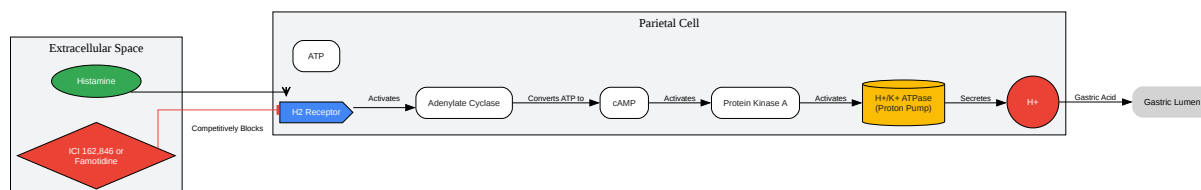
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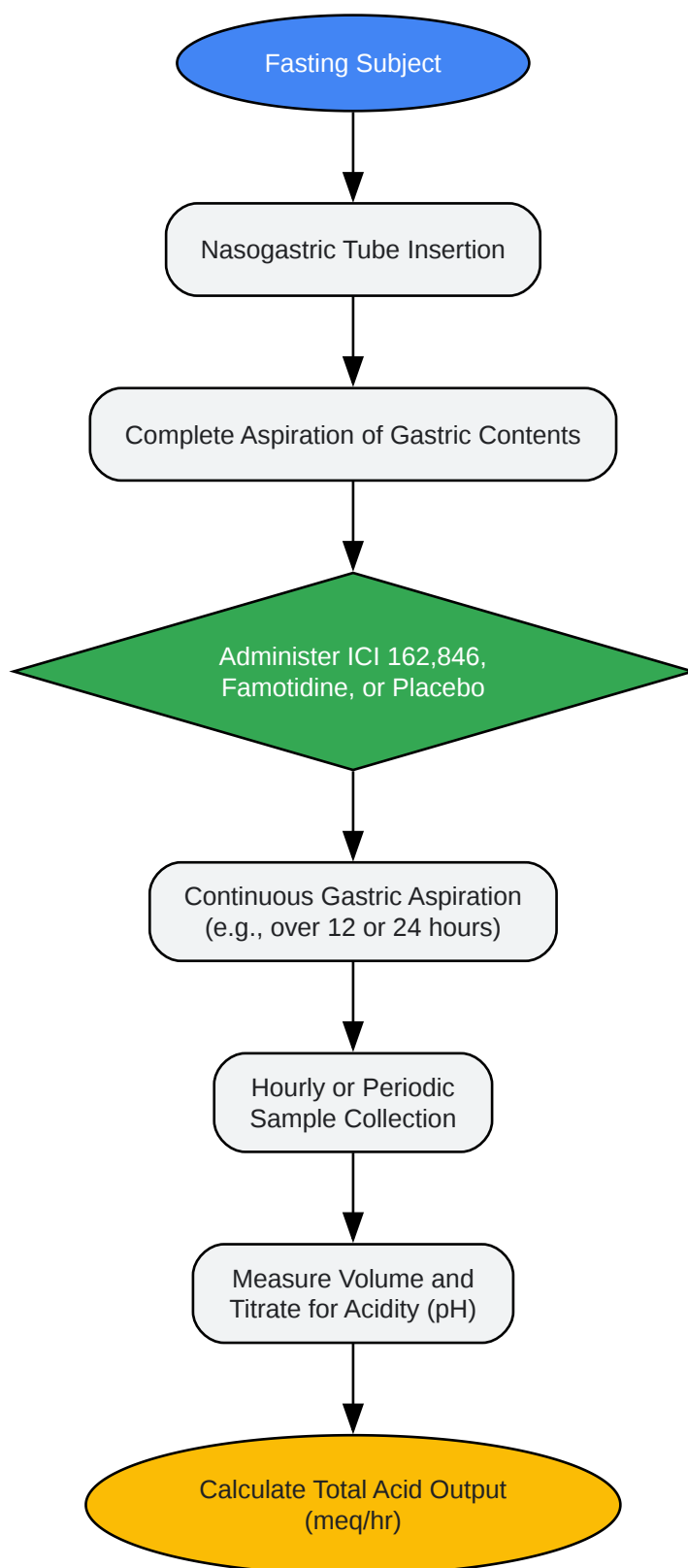
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two histamine H2-receptor antagonists, ICI 162,846 and famotidine, in their capacity to inhibit gastric acid secretion. The information presented is based on available preclinical and clinical data, offering a resource for researchers and professionals in the field of drug development and gastroenterology. While direct head-to-head comparative studies are not publicly available, this guide synthesizes data from individual studies to offer a comprehensive overview.

Mechanism of Action: Histamine H2-Receptor Antagonism

Both ICI 162,846 and famotidine are classified as histamine H2-receptor antagonists.^{[1][2]} They exert their pharmacological effect by competitively blocking the action of histamine on the H2 receptors located on the basolateral membrane of gastric parietal cells.^{[3][4][5]} This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the signaling cascade that leads to the activation of the proton pump (H⁺/K⁺ ATPase). By blocking this pathway, these drugs effectively reduce the secretion of gastric acid into the stomach lumen.





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